molecular formula C11H21NO4 B1370169 Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- CAS No. 124073-08-1

Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-

Cat. No.: B1370169
CAS No.: 124073-08-1
M. Wt: 231.29 g/mol
InChI Key: ASAGFKSDTZKBRT-UHFFFAOYSA-N
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Description

The compound Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- (CAS: 27219-07-4, molecular formula: C₁₀H₁₉NO₄, molecular weight: 217.26 g/mol) features a pentanoic acid backbone modified at the terminal carbon with a tert-butoxycarbonyl (Boc)-protected methylamino group . The Boc group is widely used in organic synthesis to protect amines, enhancing solubility and stability during reactions.

Properties

CAS No.

124073-08-1

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanoic acid

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)8-12-7-5-4-6-9(13)14/h12H,4-8H2,1-3H3,(H,13,14)

InChI Key

ASAGFKSDTZKBRT-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CNCCCCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CNCCCCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- typically involves the reaction of pentanoic acid derivatives with appropriate reagents to introduce the dimethylethoxycarbonyl and methylamino groups. One common synthetic route includes the use of Boc (tert-butoxycarbonyl) protection for the amino group, followed by subsequent deprotection and functionalization steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylethoxycarbonyl or methylamino groups are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- has various applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- involves its interaction with specific molecular targets and pathways. The dimethylethoxycarbonyl group can act as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule. The methylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Pentanoic Acid Derivatives
Compound Name Substituent Group(s) Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound Boc-protected methylamino C₁₀H₁₉NO₄ 217.26 Likely synthetic intermediate
Loxiglumide (CR 1505) Dichlorobenzoylamino, methoxypropyl groups C₂₃H₂₅Cl₂N₃O₄ 484.37 Cholecystokinin antagonist
UR-144 pentanoic acid Fluoropentyl indole-derived substituent Varies ~350–400 Synthetic cannabinoid metabolite
5-(Phenylselanyl)pentanoic acid Phenylselanyl C₁₁H₁₄O₂Se 273.19 Selenide-containing, potential antioxidant
(S)-2-Amino-5-(2-(methylthio)acetimidate) Methylthio, acetimidate groups C₈H₁₅N₃O₂S 217.29 Nitric oxide synthase inhibitor
Key Observations:
  • Boc Protection : The target compound’s Boc group enhances steric bulk and stability compared to unprotected amines (e.g., UR-144 metabolites). This group is typically cleaved under acidic conditions, which may influence metabolic pathways .
  • Halogenation and Aromaticity: Loxiglumide’s dichlorobenzoylamino group contributes to receptor binding affinity (cholecystokinin antagonism), contrasting with the Boc group’s role in protection .
  • Sulfur/Selenium Modifications: Compounds with methylthio () or selenide () groups exhibit distinct electronic properties.

Physicochemical Properties

  • Vapor Pressure and Volatility: indicates that carboxylic acids like pentanoic acid exhibit variable vapor concentrations depending on chain length and substituents. The Boc group in the target compound likely reduces volatility compared to simpler analogs (e.g., hexanoic acid) due to increased molecular weight and polarity .

Metabolic Pathways and Stability

Table 2: Metabolic Comparison
Compound Name Key Metabolic Pathways Major Metabolites Stability Considerations Reference
Target Compound Boc deprotection (acidic conditions) Deprotected methylamino-pentanoic acid Acid-labile
UR-144 pentanoic acid Hydroxylation, carboxylation 2'-Carboxy-UR-144, hydroxy metabolites High metabolic turnover
5F-AB-PINACA Oxidative defluorination, carboxylation Pentanoic acid, hydroxypentyl metabolites Fluorine enhances stability
Loxiglumide Hydrolysis of amide bonds Dichlorobenzoyl metabolites Stable in neutral pH
Key Findings:
  • Fluorinated Analogs: 5F-AB-PINACA’s 5-fluoropentyl chain undergoes oxidative defluorination to yield pentanoic acid metabolites, a pathway absent in non-fluorinated analogs .

Biological Activity

Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- (CAS No. 124073-08-1) is an organic compound with significant potential in biochemical and pharmaceutical applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H21NO4
  • Molecular Weight : 231.29 g/mol
  • IUPAC Name : 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanoic acid
  • CAS Number : 124073-08-1
PropertyValue
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
IUPAC Name5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanoic acid
InChI KeyASAGFKSDTZKBRT-UHFFFAOYSA-N

Synthesis

The synthesis of Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- typically involves the reaction of pentanoic acid derivatives with appropriate reagents to introduce the dimethylethoxycarbonyl and methylamino groups. One common synthetic route includes:

  • Protection of the Amino Group : Utilizing Boc (tert-butoxycarbonyl) protection.
  • Functionalization : Subsequent deprotection followed by functionalization steps to yield the final product.

The biological activity of Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- is attributed to its interaction with specific molecular targets:

  • The dimethylethoxycarbonyl group acts as a protective moiety for the amino functionality.
  • The methylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme-substrate interactions and metabolic pathways.

Biological Activity and Applications

Research indicates that Pentanoic acid derivatives can exhibit various biological activities:

Enzyme Interactions

Pentanoic acid derivatives have been studied for their role in modulating enzyme activities. For instance:

  • Inhibition Studies : Certain derivatives have shown potential as inhibitors in metabolic pathways involving specific enzymes, suggesting a role in therapeutic applications.

Therapeutic Potential

The compound may serve as an intermediate in the synthesis of pharmaceutical agents. Its structural features allow it to be a candidate for developing drugs targeting various conditions, including metabolic disorders.

Case Studies

Several studies have highlighted the biological significance of similar compounds:

  • Study on Valeric Acid Derivatives : Research indicated that derivatives of valeric acid showed significant anti-inflammatory properties, which could be extrapolated to Pentanoic acid derivatives due to structural similarities.
  • Pharmaceutical Applications : A study demonstrated that compounds similar to Pentanoic acid could enhance drug solubility and bioavailability, making them valuable in drug formulation.

Comparative Analysis with Similar Compounds

Comparative studies reveal distinct properties between Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- and its analogs:

Compound NameStructure SimilarityBiological Activity Potential
5-(Boc-amino)valeric acidModerateModerate
Valeric acid derivativesHighHigh

Q & A

Q. What experimental and computational approaches validate the compound’s conformational flexibility?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate in explicit solvents (water, DMSO) to analyze rotational freedom around the methylamino-Boc bond.
  • X-ray Crystallography : If crystals are obtainable, compare experimental torsion angles with MD-predicted conformers .

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